molecular formula C19H21IN2S B12683751 3-Ethyl-2-(3-(1-ethyl-1H-pyridin-2-ylidene)prop-1-enyl)benzothiazolium iodide CAS No. 59652-06-1

3-Ethyl-2-(3-(1-ethyl-1H-pyridin-2-ylidene)prop-1-enyl)benzothiazolium iodide

Cat. No.: B12683751
CAS No.: 59652-06-1
M. Wt: 436.4 g/mol
InChI Key: PDTTYWVXGSRCOG-UHFFFAOYSA-M
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Description

3-Ethyl-2-(3-(1-ethyl-1H-pyridin-2-ylidene)prop-1-enyl)benzothiazolium iodide is a heterocyclic cyanine dye belonging to the benzothiazolium class. Its structure features a benzothiazole core substituted with an ethyl group at the 3-position and a conjugated prop-1-enyl chain terminating in a pyridinium moiety. This extended π-conjugation system contributes to its optical properties, including strong absorption in the visible spectrum (λmax ~556 nm in methanol) and high molar absorptivity (>150,000 L·mol⁻¹·cm⁻¹) . The compound is synthesized via condensation reactions, typically involving quaternization of the benzothiazole nitrogen and subsequent coupling with aldehydes or ketones.

Properties

CAS No.

59652-06-1

Molecular Formula

C19H21IN2S

Molecular Weight

436.4 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(1-ethylpyridin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C19H21N2S.HI/c1-3-20-15-8-7-10-16(20)11-9-14-19-21(4-2)17-12-5-6-13-18(17)22-19;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

PDTTYWVXGSRCOG-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=CC=[N+]3CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=CC=CC=[N+]3CC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EINECS 261-841-9 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary and vary depending on the desired purity and application of the compound. Common methods include multi-step organic synthesis involving intermediate compounds and specific catalysts.

Industrial Production Methods: Industrial production of EINECS 261-841-9 typically involves large-scale chemical reactors and stringent quality control measures. The process may include steps such as distillation, crystallization, and purification to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: EINECS 261-841-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various derivatives.

Scientific Research Applications

EINECS 261-841-9 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of EINECS 261-841-9 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Key Observations :

  • Substituents significantly influence reaction efficiency. For example, electron-withdrawing groups (e.g., nitro in 6c) may stabilize intermediates, leading to higher yields (79%) compared to propyloxy-substituted analogs (51%) .
  • Melting points vary with structural rigidity; nitro-substituted 6c exhibits a higher melting point (265–268°C) than propyloxy-substituted 25 (240–242°C), likely due to stronger intermolecular interactions .

Spectroscopic and Optical Properties

Table 2: UV-Vis Absorption and Fluorescence Data

Compound Name λmax (solvent) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Emission λmax (solvent) Reference
3-Ethyl-2-(3-(1-ethyl-1H-pyridin-2-ylidene)prop-1-enyl)benzothiazolium iodide 556 nm (MeOH) >150,000 Not reported
3-Ethyl-2-[7-(3-ethyl-3H-benzoxazol-2-ylidene)hepta-1,3,5-trienyl]benzoxazolium iodide (ST04011) 965 nm (DMSO) >175,000 Not reported
3-Ethyl-2-[3-(3-ethyl-2-benzoxazolylidene)-1-propenyl]-benzoxazolium iodide 482 nm (MeOH) 165,000 497 nm (MeOH)

Key Observations :

  • The target compound’s absorption at 556 nm (MeOH) is redshifted compared to benzoxazolium analogs (482 nm), highlighting the electronic effects of sulfur vs. oxygen in the heterocycle .
  • Extended conjugation (e.g., hepta-triene chain in ST04011) shifts λmax to near-infrared (965 nm), demonstrating tunability for optical applications .

Key Observations :

  • The target compound lacks reported therapeutic activity, unlike dithiazanine iodide, which is FDA-approved for anthelmintic use .

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